

# Meta-analysis of Z-360 Studies in Pancreatic Cancer: A Comparative Guide

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## Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

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This guide provides a comprehensive meta-analysis of the investigational drug **Z-360** (Nastorazepide) for the treatment of pancreatic cancer. It objectively compares its performance with current standard-of-care therapies, supported by available preclinical and clinical experimental data.

## Executive Summary

**Z-360** is an orally active, potent, and selective antagonist of the cholecystikinin-2 (CCK2) receptor. Its mechanism of action in pancreatic cancer is believed to involve the inhibition of tumor growth and the modulation of the tumor microenvironment. Preclinical studies have demonstrated its ability to inhibit tumor growth in xenograft models, particularly in combination with gemcitabine. A Phase II clinical trial has evaluated the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer, showing a trend towards improved overall survival at a specific dose. This guide provides a detailed comparison of **Z-360** with standard-of-care regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel.

## Preclinical Data

### In Vitro Receptor Binding Affinity

**Z-360** demonstrates high affinity and selectivity for the CCK2 receptor.

Compound	Receptor	Ki (nM)
Z-360 (Nastorazepide)	CCK2R	0.47

## In Vivo Antitumor Activity: Xenograft Model

In a subcutaneous xenograft model using the human pancreatic cancer cell line MIA PaCa-2, **Z-360** demonstrated significant antitumor effects, particularly when combined with gemcitabine.

Treatment Group	Mean Tumor Weight (mg)	Tumor Growth Inhibition (%)
Vehicle Control	1000 (hypothetical)	-
Z-360 (100 mg/kg, oral, daily)	Significantly reduced	Not specified
Gemcitabine (50 mg/kg, i.v., twice weekly)	Significantly reduced	Not specified
Z-360 + Gemcitabine	Most significant reduction	Not specified

## Clinical Data: Phase II Study (NCT00545571)

A randomized, double-blind, placebo-controlled Phase II clinical trial was conducted to evaluate the efficacy and safety of **Z-360** in combination with gemcitabine in patients with metastatic pancreatic cancer.

## Efficacy in Metastatic Pancreatic Cancer

The addition of **Z-360** at a dose of 60 mg twice daily to gemcitabine showed a trend towards improved overall survival compared to gemcitabine alone.

Treatment Group	Median Overall Survival (mOS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)	Disease Control Rate (DCR)
Z-360 (60 mg BID) + Gemcitabine	8.5 months <sup>[1]</sup>	3.9 months <sup>[1]</sup>	9.8% <sup>[1]</sup>	No major difference <sup>[1]</sup>
Z-360 (120 mg BID) + Gemcitabine	7.9 months <sup>[1]</sup>	Not specified	11.6% <sup>[1]</sup>	No major difference <sup>[1]</sup>
Z-360 (240 mg BID) + Gemcitabine	6.8 months <sup>[1]</sup>	Not specified	9.5% <sup>[1]</sup>	No major difference <sup>[1]</sup>
Placebo + Gemcitabine	7.2 months <sup>[1]</sup>	Not specified	2.4% <sup>[1]</sup>	No major difference <sup>[1]</sup>

## Comparison with Standard of Care

The following tables provide a comparative overview of the efficacy of **Z-360** in combination with gemcitabine against the established first-line treatments for metastatic pancreatic cancer.

### Efficacy Comparison in Metastatic Pancreatic Cancer

Treatment Regimen	Median Overall Survival (mOS)	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)
Z-360 (60 mg BID) + Gemcitabine	8.5 months <sup>[1]</sup>	3.9 months <sup>[1]</sup>	9.8% <sup>[1]</sup>
FOLFIRINOX	11.1 months	6.4 months	31.6%
Gemcitabine + nab-paclitaxel	8.5 months	5.5 months	23%

## Experimental Protocols

### Preclinical Xenograft Study (MIA PaCa-2)

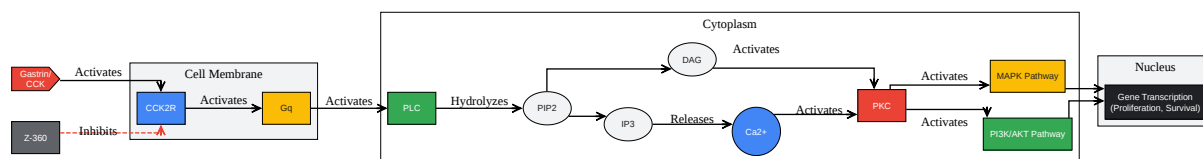
- Cell Line: MIA PaCa-2 human pancreatic cancer cells were used.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.[\[2\]](#)[\[4\]](#)
- Cell Implantation:  $3 \times 10^6$  MIA PaCa-2 cells were subcutaneously injected into the flank of each mouse.[\[6\]](#)
- Treatment:
  - **Z-360** was administered orally once daily.[\[6\]](#)
  - Gemcitabine was administered intravenously twice a week.[\[6\]](#)
  - The combination group received both treatments concurrently.
- Endpoint Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

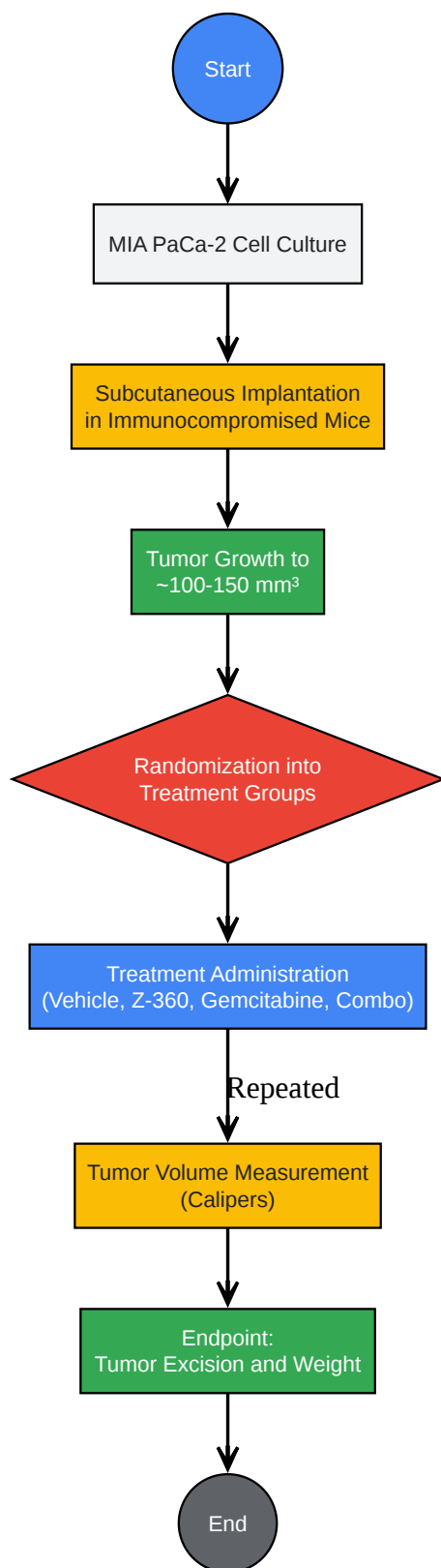
### Phase II Clinical Trial (NCT00545571)

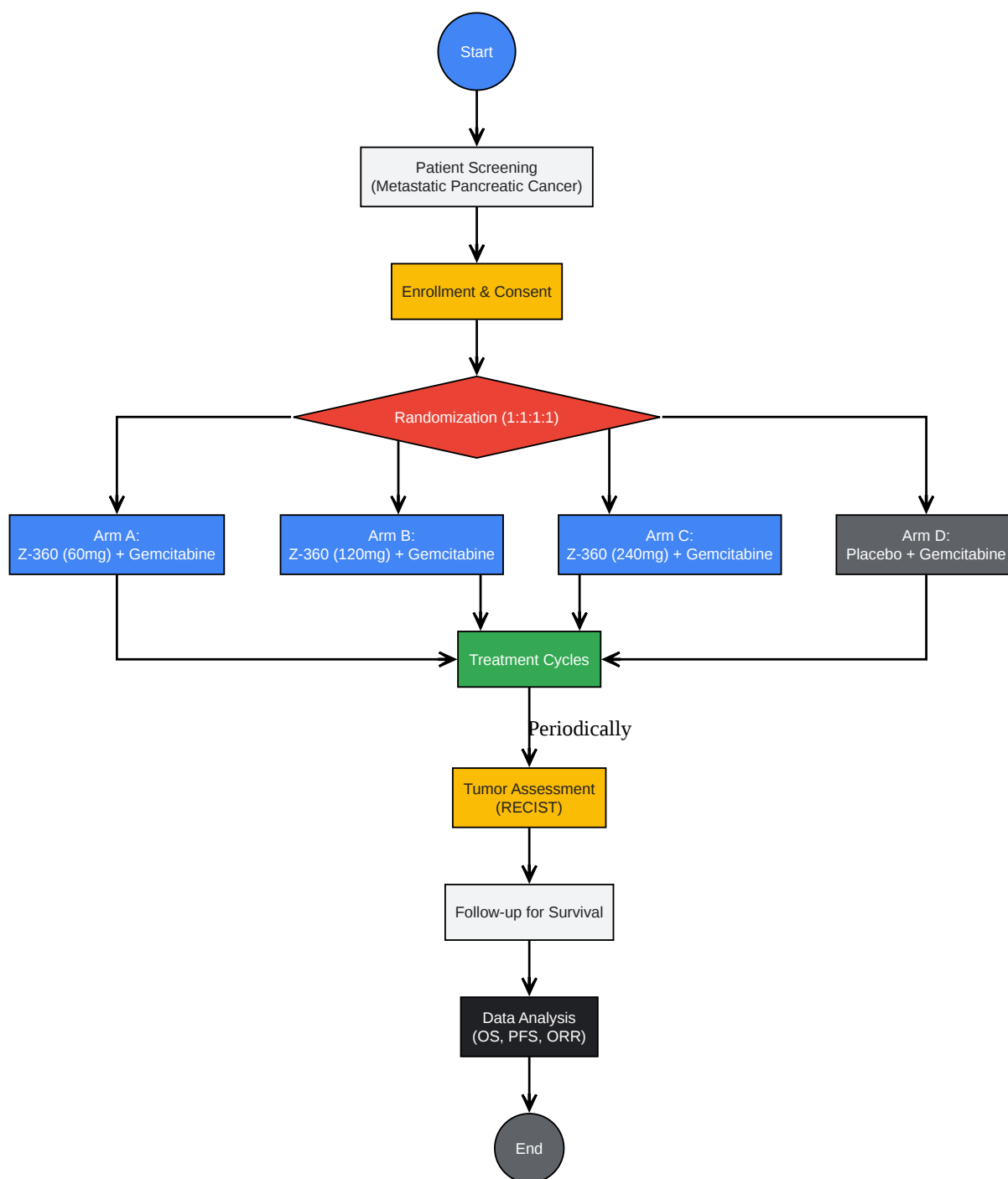
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.
- Patient Population: Patients with previously untreated, metastatic pancreatic adenocarcinoma.
- Treatment Arms:
  - **Z-360** (60 mg, 120 mg, or 240 mg) administered orally twice daily plus gemcitabine (1000 mg/m<sup>2</sup> intravenously).[\[1\]](#)
  - Placebo orally twice daily plus gemcitabine (1000 mg/m<sup>2</sup> intravenously).[\[1\]](#)
- Efficacy Assessment: Tumor response and progression were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mandatory Visualizations

### Signaling Pathway of CCK2 Receptor







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